molecular formula C21H22FN5O4 B2862476 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide CAS No. 1775554-40-9

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2862476
CAS No.: 1775554-40-9
M. Wt: 427.436
InChI Key: CTVSHHIDMILYLC-UHFFFAOYSA-N
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Description

The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrimidoazepin core fused with a 1,2,4-oxadiazole ring and an acetamide group substituted with a 2-fluorophenyl moiety. Its structural complexity arises from the combination of multiple fused rings and functional groups, which are hypothesized to influence its bioactivity and pharmacokinetic properties.

Properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O4/c1-2-17-24-19(25-31-17)18-15-10-4-3-7-11-26(15)21(30)27(20(18)29)12-16(28)23-14-9-6-5-8-13(14)22/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVSHHIDMILYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyrimidoazepine core. The final step involves the acylation of the intermediate with 2-fluoroaniline to yield the target compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound A shares its core pyrimidoazepin-oxadiazole scaffold with several analogs, differing primarily in substituent groups. Key examples include:

Compound Name/ID Oxadiazole Substituent Acetamide Substituent Key Structural Differences
Compound A 5-ethyl N-(2-fluorophenyl) Reference compound
CAS 1775338-33-4 5-methyl N-(2,4-dimethylphenyl) Methyl vs. ethyl; dimethylphenyl
CAS 1775338-08-3 5-ethyl N-(4-fluorophenyl) Fluorophenyl positional isomer
BI 665915 (FLAP inhibitor) 3-{(R)-cyclopropyl} Pyrimidin-5-yl-phenyl Oxadiazole substitution pattern

Key Observations :

  • The 2-fluorophenyl group in Compound A introduces steric and electronic effects distinct from the 4-fluorophenyl isomer (CAS 1775338-08-3), which could alter target binding affinity .

Computational Similarity and Bioactivity Profiling

Structural similarity metrics, such as the Tanimoto coefficient and Morgan fingerprints , are critical for comparing Compound A with analogs. For example:

  • Tanimoto-based similarity searches (threshold >0.8) group compounds with shared Murcko scaffolds or Morgan fingerprint correlations .
  • Compound A and its analogs likely cluster together in chemical space networks due to their conserved pyrimidoazepin-oxadiazole scaffold, enabling bioactivity comparisons .

Evidence from hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset analysis) suggests that compounds with structural similarities to Compound A may exhibit overlapping modes of action, such as kinase or epigenetic enzyme inhibition . For instance, the FLAP inhibitor BI 665915 shares oxadiazole motifs and demonstrates nanomolar binding potency, highlighting the pharmacophore significance of this ring system .

Structure-Activity Relationship (SAR) Insights

  • Oxadiazole Modifications : Substitution at the oxadiazole 3-position (e.g., ethyl vs. methyl) impacts metabolic stability. Ethyl groups may reduce oxidative degradation compared to smaller alkyl chains .
  • Scaffold Rigidity : The fused pyrimidoazepin system enforces conformational rigidity, which may enhance selectivity but reduce solubility—a trade-off observed in analogs with similar fused-ring systems .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Ethyl-substituted oxadiazoles (logP ~3.5) are more lipophilic than methyl analogs (logP ~2.8), affecting absorption and distribution .
  • Metabolic Stability: Fluorinated aryl groups (e.g., 2-fluorophenyl) may slow CYP450-mediated metabolism compared to non-halogenated analogs .
  • Solubility: The polar 1,3-dioxo group in the pyrimidoazepin core could enhance aqueous solubility relative to non-polar scaffolds .

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